![molecular formula C11H14ClN3O3 B12284786 (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6aS,10R)-2-Chlor-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazin-4-methanol ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Elemente von Oxazin- und Pyrimidinringen kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (6aS,10R)-2-Chlor-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazin-4-methanol umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Oxazin- und Pyrimidin-Vorläufer, gefolgt von ihrer Kupplung unter spezifischen Bedingungen, um die gewünschte Verbindung zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Chlorierungsmittel, Methylierungsmittel und verschiedene Katalysatoren, um die Bildung der Oxazin- und Pyrimidinringe zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und das Recycling von Lösungsmitteln und Reagenzien umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
(6aS,10R)-2-Chlor-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazin-4-methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Substitution: Das Chloratom in der Verbindung kann durch andere Gruppen ersetzt werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation zu hydroxylierten Derivaten führen, während die Substitution eine Vielzahl funktioneller Analoga erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Seine einzigartige Struktur könnte es ihm ermöglichen, auf neuartige Weise mit biologischen Zielen zu interagieren, was es zu einem Kandidaten für die Medikamentenforschung macht.
Medizin: Potenzielle therapeutische Anwendungen könnten die Wirkung als Enzyminhibitor oder Rezeptormodulator umfassen.
Industrie: Die Eigenschaften der Verbindung könnten sie für die Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen nützlich machen.
Wirkmechanismus
Der Wirkmechanismus von (6aS,10R)-2-Chlor-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazin-4-methanol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, an die sich die Verbindung bindet und deren Aktivität moduliert. Die genauen beteiligten Wege hängen vom spezifischen biologischen Kontext und der Art der Wechselwirkungen ab.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: The compound’s properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Atorvastatin Related Compound E: Diese Verbindung weist einige strukturelle Ähnlichkeiten auf und wird in pharmazeutischen Anwendungen eingesetzt.
Methylammonium Lead Halide: Obwohl strukturell unterschiedlich, wird diese Verbindung in der Materialwissenschaft verwendet und findet Anwendung in Solarzellen.
Einzigartigkeit
(6aS,10R)-2-Chlor-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazin-4-methanol ist aufgrund seiner Kombination aus Oxazin- und Pyrimidinringen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C11H14ClN3O3 |
|---|---|
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
(4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl)methanol |
InChI |
InChI=1S/C11H14ClN3O3/c1-6-3-17-4-7-5-18-9-8(2-16)13-11(12)14-10(9)15(6)7/h6-7,16H,2-5H2,1H3 |
InChI-Schlüssel |
PUPYRLHPONRTIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


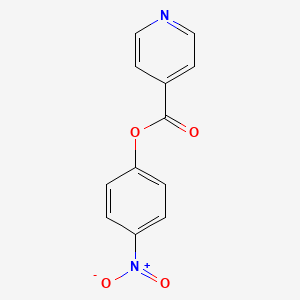
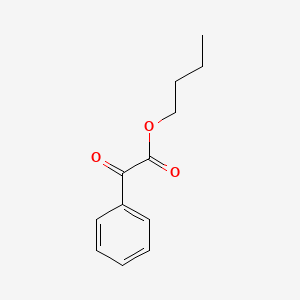

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
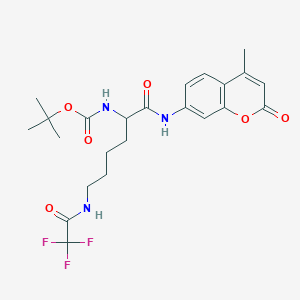

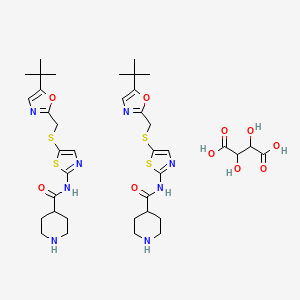
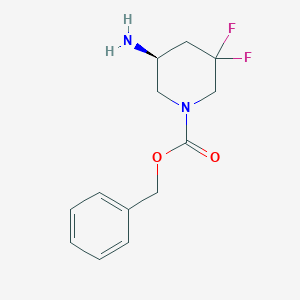
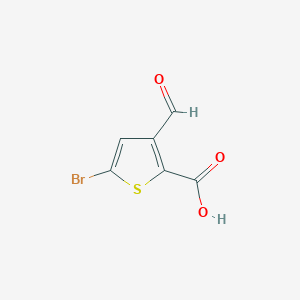
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)



